isiA protein
Description
Properties
CAS No. |
148266-13-1 |
|---|---|
Molecular Formula |
C4H10NO6PS |
Synonyms |
isiA protein |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Functional Divergence
- Energy Transfer Dynamics: IsiA-PSI complexes exhibit energy transfer lifetimes of 2–3 ps (fast) and ~20 ps (slow), optimizing PSI efficiency under iron limitation . Pcb proteins in Prochlorococcus act as dedicated light-harvesting antennas, lacking the stress-responsive versatility of IsiA .
- Stress Adaptation: IsiA integrates into supercomplexes (e.g., IsiA-PSI-PSII, HLCC) to stabilize PSI trimers and scavenge reactive oxygen species (ROS) .
Key Research Findings
IsiA in Iron-Limited Environments
Photoprotective Mechanisms
Evolutionary Insights
- Phylogenetic analyses suggest CP43, IsiA, and Pcb proteins share a common ancestor. PcbC may represent an evolutionary precursor to IsiA .
- Spectroscopic similarities between CP47 and IsiA indicate closer evolutionary ties than with CP43 .
Controversies and Unresolved Questions
- Dual Role of IsiA : While bound IsiA enhances PSI light harvesting, free IsiA aggregates dissipate energy, raising questions about regulatory switches between these states .
- Expression Under Oxidative Stress : IsiA is part of the HLCC complex under oxidative stress but at lower abundance than during iron limitation, suggesting context-dependent assembly .
- Regulatory Mechanisms: The "unknown activator" for isiA transcription under stress remains unidentified .
Preparation Methods
Strain Selection and Growth Media Composition
-
Model organisms : Synechocystis sp. PCC 6803 (Sources), Thermosynechococcus vulcanus, and Anabaena sp. PCC 7120 are predominant.
-
Iron-free media : BG-11 medium modified by omitting ferric ammonium citrate, supplemented with 10–20 μM ferrozine to chelate residual iron.
-
Light and temperature : 30–50 μmol photons·m⁻²·s⁻¹ at 30°C to avoid photodamage during stress acclimation.
Table 1: Comparative Induction Conditions Across Studies
Cell Harvesting and Membrane Fractionation
Cell Disruption Techniques
Thylakoid Membrane Isolation
-
Differential centrifugation at 4°C:
-
Resuspension buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM CaCl₂, 15% glycerol.
Solubilization of IsiA-PSI Supercomplexes
Detergent Screening and Optimization
Table 2: Solubilization Efficiency of Detergents
| Detergent | Concentration | Solubilization Efficiency (%) | PSI-IsiA Integrity | Source |
|---|---|---|---|---|
| β-DDM | 1.2% | 85 ± 5 | High | |
| Lauryl maltose neopentyl glycol (LMNG) | 1.0% | 78 ± 7 | Moderate | |
| Digitonin | 2.0% | 65 ± 10 | Low |
Chromatographic Purification Strategies
Affinity Chromatography for His-Tagged IsiA
Anion-Exchange Chromatography
Size-Exclusion Chromatography (SEC)
Isolation of PSI-IsiA Supercomplexes
Sucrose/Trehalose Density Gradient Centrifugation
Cryo-EM Validation of Supercomplex Integrity
-
Sample preparation : 3 μL of 2.5 mg/mL IsiA applied to Quantifoil R1.2/1.3 grids.
-
Data quality : 2.7–3.5 Å resolution achieved for T. vulcanus and Anabaena supercomplexes.
Functional Characterization of Purified IsiA
Spectroscopic Analysis
Energy Transfer Kinetics
-
Time-resolved fluorescence : Energy transfer from IsiA to PSI occurs in 10–55 ps.
-
Efficiency : 60–85% depending on PSI oligomerization state (monomeric vs. trimeric).
Challenges and Optimization Strategies
Preventing IsiA Degradation
Q & A
Q. What experimental methodologies are recommended for analyzing isiA expression dynamics under iron starvation?
To study isiA expression, use RNA-seq for transcriptome profiling under controlled iron-depletion conditions. Include wild-type (WT) and ΔisiA mutant strains to compare gene expression patterns. Validate findings with qRT-PCR for target genes (e.g., photosynthesis-related genes). Ensure growth media are standardized with iron chelators like ferrozine to mimic iron starvation .
Q. How should researchers design controlled experiments to study isiA mutant phenotypes?
Define independent variables (e.g., iron concentration, oxidative stress inducers) and dependent variables (e.g., growth rate, chlorophyll content). Use isogenic controls to minimize genetic background noise. Include triplicate biological replicates and measure endpoints such as superoxide dismutase (SOD) activity or reactive oxygen species (ROS) levels. Protocols should align with IB Biology IA guidelines for variable isolation and reproducibility .
Q. What are the key considerations for selecting growth conditions in isiA-related studies?
Use BG-11 medium with iron omission for iron-stress induction. Monitor light intensity (e.g., 40–50 μmol photons/m²/s) to avoid confounding effects of light stress. Include oxidative stress agents like methyl viologen at sublethal concentrations to study cross-stress responses .
Advanced Research Questions
Q. How can researchers resolve contradictions between transcriptomic data and physiological observations in isiA studies?
Perform time-course experiments to capture dynamic gene expression changes. Validate RNA-seq data with proteomics (e.g., LC-MS/MS) to confirm protein abundance. Use weighted gene coexpression network analysis (WGCNA) to identify functionally correlated modules, such as the turquoise module linked to SOD activity in Synechocystis . Cross-reference with mutant complementation assays to confirm causality .
Q. What strategies enable simultaneous investigation of isiA’s roles in iron depletion and oxidative stress?
Apply combinatorial stress conditions (e.g., iron starvation + H₂O₂ exposure) and use multi-omics integration (transcriptomics, metabolomics). Monitor physiological markers like phycobilisome degradation and ATPase activity. Leverage coexpression networks to identify hub genes (e.g., isiB, ssl0461) that bridge stress-response pathways .
Q. How can the operon structure containing isiA be experimentally validated?
Use cotranscriptional PCR to amplify overlapping regions between isiA, isiB, and adjacent genes (ssl0461, dfp). Analyze RNA-seq read coverage via tools like Integrative Genomics Viewer (IGV) to confirm cotranscription. Test for polar effects by constructing deletion mutants and assessing downstream gene expression .
Q. What bioinformatics approaches identify isiA-regulated small RNAs (sRNAs) under oxidative stress?
Perform sRNA sequencing with size selection (<200 nt). Use tools like Rockhopper or ANNOgesic for sRNA annotation. Validate candidates via northern blot or RT-PCR. Correlate sRNA expression with oxidative stress markers (e.g., catalase activity) .
Q. How to characterize isiA protein-protein interactions under stress using biochemical methods?
Employ co-immunoprecipitation (co-IP) with anti-IsiA antibodies under iron-depleted conditions. Use crosslinkers like DSS to stabilize transient interactions. For pull-down assays, express His-tagged IsiA and identify binding partners via mass spectrometry. Include stress-specific controls (e.g., oxidative stress) to contextualize interactions .
Q. What frameworks integrate primary experimental data with existing literature on isiA homologs?
Use comparative genomics tools (e.g., OrthoFinder) to identify isiA homologs in other cyanobacteria. Perform phylogenetic analysis to assess evolutionary conservation. Validate functional redundancy by expressing homologs in ΔisiA mutants. Reference databases like UniProt for structural annotations and functional domains .
Q. How to address reproducibility challenges in isiA-related protein quantification across laboratories?
Standardize protocols for protein extraction (e.g., TCA precipitation) and quantification (e.g., Bradford assay). Use reference strains (e.g., Synechocystis PCC 6803 WT) for inter-lab calibration. Report detailed methodologies, including buffer compositions and instrument settings, in publications. Share raw data via repositories like PRIDE or ProteomeXchange .
Data Analysis and Interpretation
Q. How should researchers analyze transcriptomic data from ΔisiA mutants to identify regulatory networks?
Conduct Gene Ontology (GO) and KEGG pathway enrichment analyses to highlight affected processes (e.g., photosynthesis, iron-sulfur cluster assembly). Use WGCNA to group coexpressed genes into modules. Validate key hubs (e.g., genes in the "blue module" linked to oxidative stress) with knockout strains .
Q. What statistical methods are appropriate for comparing ROS levels between WT and ΔisiA strains?
Apply Student’s t-test for normally distributed data or Mann-Whitney U test for nonparametric datasets. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. Report effect sizes and confidence intervals to contextualize biological significance .
Ethical and Collaborative Considerations
Q. How can teams collaboratively troubleshoot unexpected results in isiA studies?
Hold weekly lab meetings to review raw data and hypotheses. Use version-controlled platforms (e.g., GitHub) for code and data sharing. Maintain a lab blog to document challenges and solutions. Cross-validate findings with independent replicates performed by different team members .
Q. What ethical guidelines apply to genetic modification of isiA in model organisms?
Follow institutional biosafety protocols for cyanobacterial mutants. Document genetic modifications in public databases (e.g., AddGene). Disclose potential conflicts of interest, such as patented strains or commercial collaborations, in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
